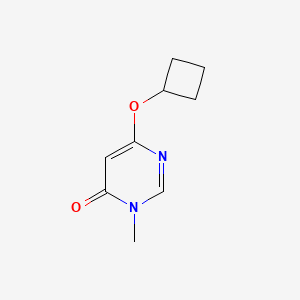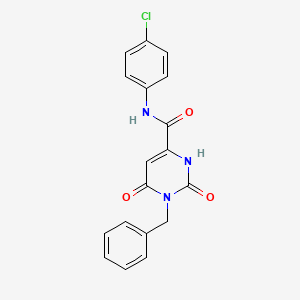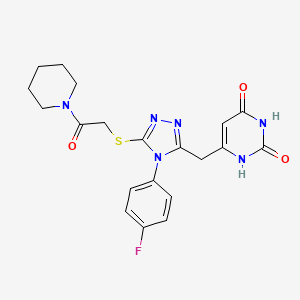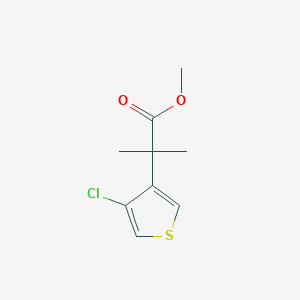
1-benzyl-4-(3-méthoxy-1-méthyl-1H-pyrazole-4-carbonyl)pipérazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a benzyl group and a pyrazole moiety
Applications De Recherche Scientifique
1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine typically involves multi-step organic reactions. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as recrystallization or chromatography are crucial for industrial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidine: Similar structure but with a piperidine ring instead of piperazine.
1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)morpholine: Contains a morpholine ring.
Uniqueness
1-benzyl-4-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its piperazine ring provides a different steric and electronic environment compared to piperidine or morpholine analogs, potentially leading to unique interactions with biological targets.
Propriétés
IUPAC Name |
(4-benzylpiperazin-1-yl)-(3-methoxy-1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-19-13-15(16(18-19)23-2)17(22)21-10-8-20(9-11-21)12-14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKZGRVLPUSKBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid](/img/structure/B2551719.png)
![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)




![1-[(2-chlorophenyl)sulfanyl]-4-nitrobenzene](/img/structure/B2551730.png)
![N-(4-chlorobenzyl)-2-{[3-oxo-2-(2-thienylmethyl)-2,3-dihydro-1H-isoindol-1-yl]sulfanyl}acetamide](/img/structure/B2551734.png)
![2-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2551735.png)
![N-(3,5-dimethoxyphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/new.no-structure.jpg)
![methyl 2-{8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-amido}benzoate](/img/structure/B2551737.png)


![4-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-1-(2-nitrobenzenesulfonyl)piperidine](/img/structure/B2551742.png)
